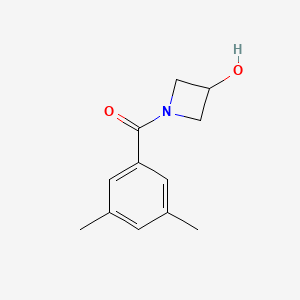
1-(3,5-ジメチルベンゾイル)アゼチジン-3-オール
概要
説明
科学的研究の応用
1-(3,5-Dimethylbenzoyl)azetidin-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
準備方法
The preparation of 1-(3,5-Dimethylbenzoyl)azetidin-3-ol involves several synthetic routes. One common method includes the reaction of epichlorohydrin with benzhydrylamine, followed by cyclization . Another approach involves the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(3,5-Dimethylbenzoyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 1-(3,5-Dimethylbenzoyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
類似化合物との比較
1-(3,5-Dimethylbenzoyl)azetidin-3-ol can be compared with other azetidine derivatives, such as aziridines and oxetanes . These compounds share similar structural features but differ in their chemical reactivity and applications. The unique properties of 1-(3,5-Dimethylbenzoyl)azetidin-3-ol, such as its specific functional groups and reactivity, make it distinct from other similar compounds.
生物活性
1-(3,5-Dimethylbenzoyl)azetidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Common Name : 1-(3,5-Dimethylbenzoyl)azetidin-3-ol
- CAS Number : 1342538-36-6
- Molecular Weight : 205.25 g/mol
- Structure : The compound features an azetidine ring substituted with a 3,5-dimethylbenzoyl group, which is crucial for its biological activity.
Research indicates that 1-(3,5-Dimethylbenzoyl)azetidin-3-ol may exert its effects through several mechanisms:
- Lipid Metabolism Modulation : The compound has been shown to influence lipid metabolism pathways, particularly in the context of non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma (HCC). It appears to interact with fatty acid desaturases (FADS), which are critical for the biosynthesis of polyunsaturated fatty acids (PUFAs) .
- Ferroptosis Induction : Recent studies have suggested that this compound may promote ferroptosis—a form of regulated cell death associated with iron and lipid peroxidation—by modulating lipid metabolic pathways . This is particularly relevant in cancer cells where altered lipid metabolism contributes to tumor progression.
- Cell Viability and Proliferation : In vitro studies have demonstrated that 1-(3,5-Dimethylbenzoyl)azetidin-3-ol can affect the viability of various cancer cell lines by inducing apoptosis and inhibiting proliferation .
Case Studies and Experimental Data
A summary of key findings from recent studies on the biological activity of 1-(3,5-Dimethylbenzoyl)azetidin-3-ol is presented below:
Pharmacological Applications
Given its biological activities, 1-(3,5-Dimethylbenzoyl)azetidin-3-ol holds potential for therapeutic applications in:
- Cancer Treatment : Its ability to induce ferroptosis and inhibit cancer cell proliferation suggests it could be developed as an anti-cancer agent.
- Metabolic Disorders : The modulation of lipid metabolism may offer avenues for treating conditions like NAFLD and related metabolic syndromes.
特性
IUPAC Name |
(3,5-dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-3-9(2)5-10(4-8)12(15)13-6-11(14)7-13/h3-5,11,14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYKGDUQNNWORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















